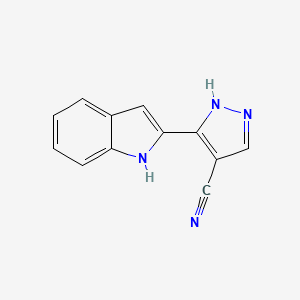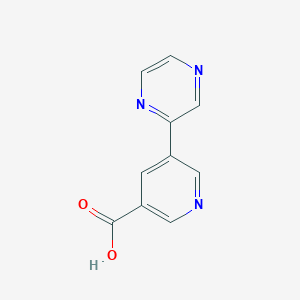![molecular formula C10H6O5 B11895638 5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione CAS No. 28281-86-9](/img/structure/B11895638.png)
5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione is a polycyclic aromatic compound that contains a 1-benzopyran moiety with a ketone group at the C2 carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-dihydroxybenzene with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 5H-1,3-Dioxolo4,5-gbenzopyran-7(8H)-one : A closely related compound with similar chemical properties.
- 5H-1,3-Dioxolo[4,5-f]indole : Another compound with a similar dioxolo structure but different biological activities.
Uniqueness
5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
28281-86-9 |
|---|---|
Fórmula molecular |
C10H6O5 |
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
8H-[1,3]dioxolo[4,5-g]isochromene-5,7-dione |
InChI |
InChI=1S/C10H6O5/c11-9-2-5-1-7-8(14-4-13-7)3-6(5)10(12)15-9/h1,3H,2,4H2 |
Clave InChI |
IGYYLNWLNBKSIK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=C(C=C2C(=O)OC1=O)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



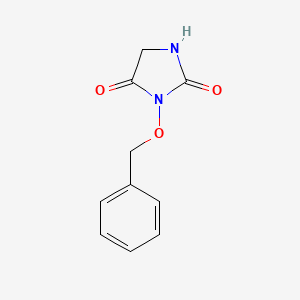


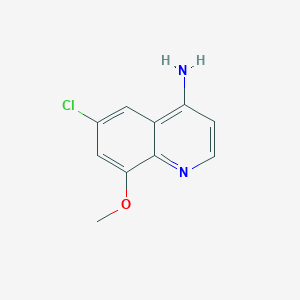

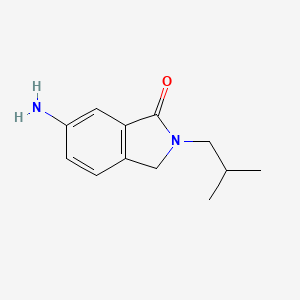

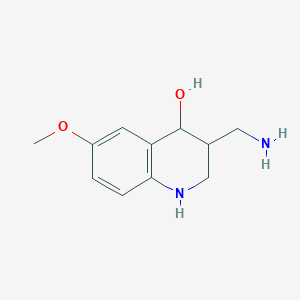
![5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11895617.png)

